molecular formula C15H18F3N5 B6650768 N-(1H-imidazol-2-ylmethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine

N-(1H-imidazol-2-ylmethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine

Cat. No.: B6650768
M. Wt: 325.33 g/mol
InChI Key: HYTNBJOROUTAHY-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine is a complex organic compound that features a unique combination of an imidazole ring, a pyridine ring, and a piperidine ring

Preparation Methods

The synthesis of N-(1H-imidazol-2-ylmethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole and pyridine intermediates, followed by their coupling with the piperidine moiety. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where halogen atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine and piperidine rings can interact with various biological macromolecules. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds include other imidazole and pyridine derivatives, such as:

  • N-(1H-imidazol-2-ylmethyl)-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine
  • N-(1H-imidazol-2-ylmethyl)-1-[5-(methyl)pyridin-2-yl]piperidin-4-amine

Compared to these compounds, N-(1H-imidazol-2-ylmethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5/c16-15(17,18)11-1-2-14(22-9-11)23-7-3-12(4-8-23)21-10-13-19-5-6-20-13/h1-2,5-6,9,12,21H,3-4,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTNBJOROUTAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=NC=CN2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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